molecular formula C16H17NO2 B2371702 N-(1-Naphthalen-2-ylpropan-2-yl)oxirane-2-carboxamide CAS No. 2418719-42-1

N-(1-Naphthalen-2-ylpropan-2-yl)oxirane-2-carboxamide

Cat. No.: B2371702
CAS No.: 2418719-42-1
M. Wt: 255.317
InChI Key: YVVBSKTWPMYNHD-UHFFFAOYSA-N
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Description

N-(1-Naphthalen-2-ylpropan-2-yl)oxirane-2-carboxamide is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a naphthalene ring, a propyl group, and an oxirane (epoxide) ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Naphthalen-2-ylpropan-2-yl)oxirane-2-carboxamide typically involves the following steps:

    Formation of the Naphthyl Propyl Intermediate: The starting material, 1-naphthylpropan-2-ol, is synthesized through the Friedel-Crafts alkylation of naphthalene with propylene oxide.

    Epoxidation: The intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring.

    Amidation: The final step involves the reaction of the epoxide with an amine, such as ammonia or a primary amine, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the epoxidation step and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Naphthalen-2-ylpropan-2-yl)oxirane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxylamine, hydrazine, and thiourea can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Naphthalen-2-ylpropan-2-yl)oxirane-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-Naphthalen-2-ylpropan-2-yl)oxirane-2-carboxamide involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The naphthalene ring may also contribute to its biological activity by interacting with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

N-(1-Naphthalen-2-ylpropan-2-yl)oxirane-2-carboxamide can be compared with other similar compounds, such as:

    N-(1-Naphthalen-1-ylethyl)oxirane-2-carboxamide: This compound has a similar structure but with an ethyl group instead of a propyl group.

    N-(2-Naphthalen-1-ylpropan-2-yl)oxirane-2-carboxamide: This compound has the naphthalene ring attached at a different position.

    N-(1-Naphthalen-2-ylpropan-2-yl)oxirane-2-thioamide: This compound has a thioamide group instead of a carboxamide group.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(1-naphthalen-2-ylpropan-2-yl)oxirane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11(17-16(18)15-10-19-15)8-12-6-7-13-4-2-3-5-14(13)9-12/h2-7,9,11,15H,8,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVBSKTWPMYNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2C=C1)NC(=O)C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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